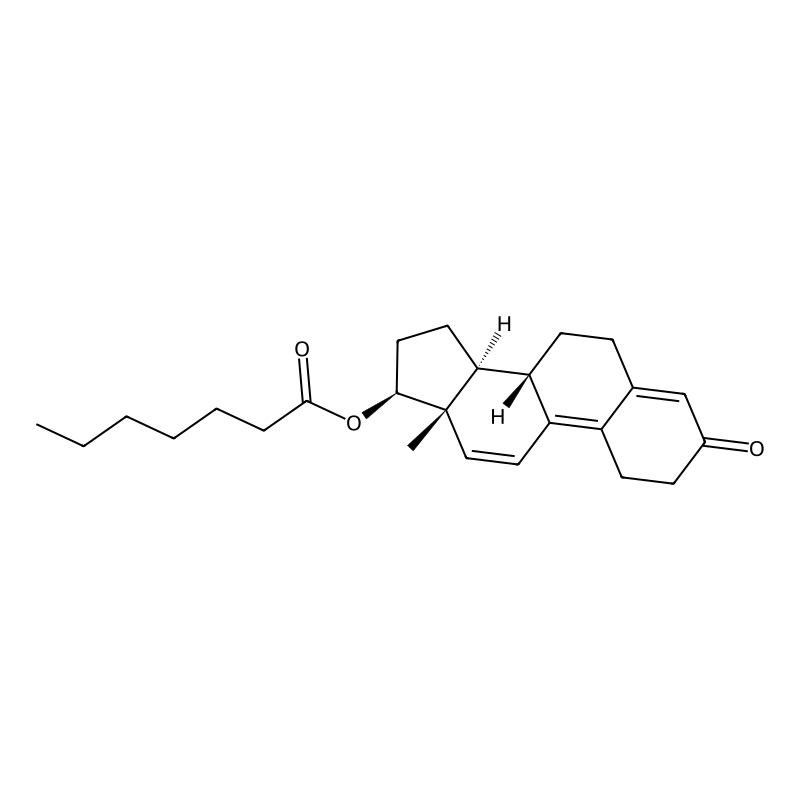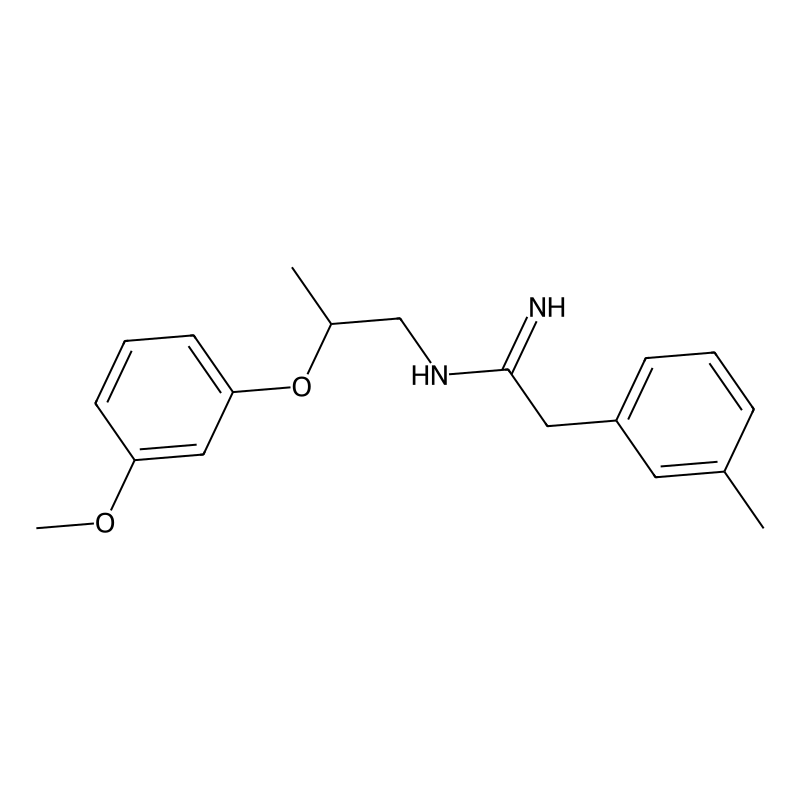Silver(1+) palmitate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Silver(1+) palmitate is a chemical compound formed from the reaction of silver ions with palmitic acid, a saturated fatty acid commonly found in animal and plant fats. This compound typically appears as a white to pale yellow solid and possesses unique properties due to the presence of silver ions, which are known for their antimicrobial characteristics. The molecular formula for silver(1+) palmitate is , and it is often utilized in various applications ranging from pharmaceuticals to materials science.
- Formation Reaction: The synthesis of silver(1+) palmitate typically involves the reaction between silver nitrate and palmitic acid, leading to the formation of the salt and the release of nitric acid:
- Reduction Reactions: Silver ions in silver(1+) palmitate can be reduced to elemental silver under specific conditions, which can lead to the formation of silver nanoparticles. This process is significant in various applications, including catalysis and electronics .
- Decarboxylation: In the presence of certain catalysts, such as sodium peroxydisulfate, silver(1+) palmitate can undergo decarboxylation, resulting in smaller organic molecules like phthalic acid or benzoic acid .
Silver(1+) palmitate exhibits notable biological activity primarily due to the presence of silver ions. These ions are recognized for their antimicrobial properties, making silver(1+) palmitate effective against a range of pathogens, including bacteria and fungi. The mechanism of action involves the disruption of microbial cell membranes and interference with cellular processes, leading to cell death. This property has made it a valuable compound in medical applications, particularly in wound dressings and coatings for medical devices .
The synthesis of silver(1+) palmitate can be achieved through various methods:
- Direct Reaction Method: This method involves mixing silver nitrate with palmitic acid in an aqueous solution. The reaction yields silver(1+) palmitate along with nitric acid as a byproduct .
- Double Jet Method: A more advanced technique where sodium hydroxide is introduced alongside the other reactants to control pH and enhance yield. This method often employs surfactants like polyvinylpyrrolidone to stabilize the resulting compound .
Silver(1+) palmitate has diverse applications across several fields:
- Antimicrobial Coatings: It is used in coatings for medical devices and surfaces to prevent bacterial growth.
- Pharmaceuticals: The compound serves as an active ingredient in various topical formulations aimed at treating infections.
- Nanotechnology: Silver nanoparticles derived from silver(1+) palmitate are utilized in electronics and catalysis due to their unique conductive properties.
Interaction studies involving silver(1+) palmitate focus on its behavior in biological systems and its interactions with other compounds:
- Synergistic Effects: Research has shown that combining silver(1+) palmitate with other antimicrobial agents can enhance its efficacy against resistant strains of bacteria.
- Toxicity Assessments: Studies are ongoing to evaluate the cytotoxicity of silver(1+) palmitate on human cells, which is crucial for its safe application in medical products .
Silver(1+) palmitate shares similarities with several other compounds, particularly those involving long-chain fatty acids and metal ions. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Silver(I) stearate | C_{18}H_{36}O_{2}Ag | Derived from stearic acid; used similarly as an antimicrobial agent. |
| Silver(I) oleate | C_{18}H_{34}O_{2}Ag | Exhibits similar antimicrobial properties; derived from oleic acid. |
| Copper(I) palmitate | C_{16}H_{31}O_{2}Cu | Shares structural similarities but exhibits different biological activity due to copper's properties. |
| Zinc palmitate | C_{16}H_{31}O_{2}Zn | Used for similar applications but with distinct interactions due to zinc's behavior in biological systems. |
Uniqueness
The uniqueness of silver(1+) palmitate lies in its combination of fatty acid structure with the antimicrobial efficacy of silver ions, making it particularly effective for applications requiring both lubrication (from the fatty acid) and microbial resistance (from the metal ion). This dual functionality is less common among similar compounds.








